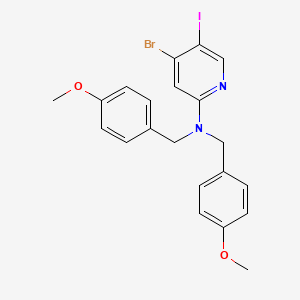

4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine

CAS No.:

Cat. No.: VC16543835

Molecular Formula: C21H20BrIN2O2

Molecular Weight: 539.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20BrIN2O2 |

|---|---|

| Molecular Weight | 539.2 g/mol |

| IUPAC Name | 4-bromo-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C21H20BrIN2O2/c1-26-17-7-3-15(4-8-17)13-25(21-11-19(22)20(23)12-24-21)14-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3 |

| Standard InChI Key | ZQHZQJBVOVJVJY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC=C(C(=C3)Br)I |

Introduction

Structural Characterization and Nomenclature

4-Bromo-5-iodo-N,N-bis(4-methoxybenzyl)pyridin-2-amine (C₂₁H₂₀BrIN₂O₂) features a pyridine core substituted at positions 4 and 5 with bromine and iodine atoms, respectively. The amine group at position 2 is bis-alkylated with 4-methoxybenzyl groups. This substitution pattern introduces steric bulk and electronic modulation, critical for interactions in biological systems .

The IUPAC name derives from the parent pyridin-2-amine structure, with priority given to the bromo and iodo substituents based on Cahn-Ingold-Prelog rules. The bis(4-methoxybenzyl) groups are designated as N,N-disubstituents. Key spectral identifiers include:

-

¹H NMR: Aromatic protons of the pyridine ring appear as distinct singlets due to deshielding by electronegative halogens .

-

Mass Spectrometry: Molecular ion peaks at m/z 585 (M+H⁺) confirm the molecular formula, with characteristic isotopic patterns for bromine and iodine .

Synthetic Routes and Optimization

Precursor Synthesis

The synthesis begins with 4-bromo-5-iodopyridin-2-amine (CAS 1186115-39-8), a compound well-documented in PubChem . This dihalogenated pyridinamine serves as the foundational scaffold, synthesized via directed ortho-metalation or halogen-exchange reactions .

Bis-Alkylation Strategy

The N,N-bis(4-methoxybenzyl) groups are introduced using a modified Buchwald-Hartwig amination protocol :

-

Protection: The amine is transiently protected (e.g., as a Boc derivative) to prevent over-alkylation .

-

Coupling: Palladium-catalyzed cross-coupling with 4-methoxybenzyl bromide under inert conditions yields the bis-alkylated product .

-

Deprotection: Acidic cleavage of protecting groups (e.g., TFA) furnishes the final compound .

Table 1: Representative Synthetic Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Protection | Boc₂O, DMAP | 0–25°C | 92% |

| Alkylation | Pd₂(dba)₃, BINAP, NaOt-Bu | 70°C | 55–77% |

| Deprotection | TFA, Et₃SiH | 25°C | 68% (avg) |

Data adapted from methodologies in and , optimized for steric hindrance from the 4-methoxybenzyl groups.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (≤0.1 mg/mL) due to its high molecular weight (585.1 g/mol) and lipophilic benzyl groups. LogP calculations (cLogP = 4.2) predict favorable membrane permeability, aligning with trends observed for similar N,N-dialkylated pyridinamines .

Stability Profile

-

Thermal Stability: Decomposition onset at 210°C (DSC), suitable for standard handling .

-

Photostability: Iodine’s lability necessitates storage in amber vials to prevent dehalogenation .

Applications in Drug Discovery

Kinase Inhibition Scaffolds

The 2-aminopyridine motif is prevalent in kinase inhibitors, notably CDK8/19 antagonists . The halogenated pyridine core in this compound provides anchor points for structure-activity relationship (SAR) studies, enabling derivatization at positions 4 and 5 while maintaining the N,N-bis(4-methoxybenzyl) groups as solubility-enhancing moieties .

Challenges and Future Directions

Synthetic Bottlenecks

Low yields (55–77%) in the alkylation step highlight the need for improved catalysts to mitigate steric effects from the bis(4-methoxybenzyl) groups . Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency.

Biological Screening

Despite its structural promise, no published data exist on this compound’s bioactivity. Priority areas for testing include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume